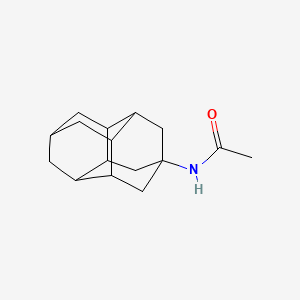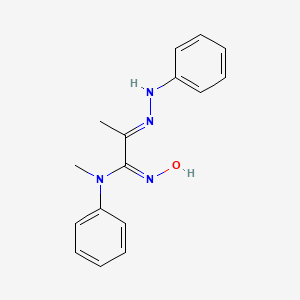arsane CAS No. 63382-62-7](/img/structure/B14507262.png)
[Diazo(trimethylstannyl)methyl](dimethyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo(trimethylstannyl)methylarsane is a chemical compound that features a unique combination of diazo, stannyl, and arsane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazo(trimethylstannyl)methylarsane typically involves the reaction of diazo compounds with trimethylstannyl and dimethylarsane precursors. The reaction conditions often require a controlled environment to prevent decomposition and ensure the formation of the desired product. Common reagents used in the synthesis include diazoalkanes, stannyl halides, and arsane derivatives.
Industrial Production Methods
Industrial production of Diazo(trimethylstannyl)methylarsane may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diazo(trimethylstannyl)methylarsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler stannyl and arsane derivatives.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl and arsane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Diazo(trimethylstannyl)methylarsane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies:
Industrial Applications: It is explored for use in various industrial processes, including catalysis and material fabrication.
Mécanisme D'action
The mechanism of action of Diazo(trimethylstannyl)methylarsane involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the stannyl and arsane groups can engage in coordination chemistry with metal centers. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diazo(trimethylstannyl)methylarsane include:
- Diazo(trimethylsilyl)methyl(dimethyl)arsane
- Diazo(trimethylgermyl)methyl(dimethyl)arsane
- Diazo(trimethylstannyl)methyl(dimethyl)phosphane
Uniqueness
Diazo(trimethylstannyl)methylarsane is unique due to the presence of both stannyl and arsane groups, which provide distinct reactivity compared to its silicon and germanium analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative materials.
Propriétés
Numéro CAS |
63382-62-7 |
|---|---|
Formule moléculaire |
C6H15AsN2Sn |
Poids moléculaire |
308.83 g/mol |
Nom IUPAC |
[diazo(trimethylstannyl)methyl]-dimethylarsane |
InChI |
InChI=1S/C3H6AsN2.3CH3.Sn/c1-4(2)3-6-5;;;;/h1-2H3;3*1H3; |
Clé InChI |
RIZWSWWVUULVDQ-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)C(=[N+]=[N-])[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


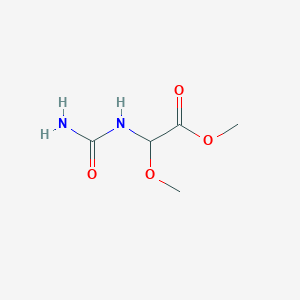
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
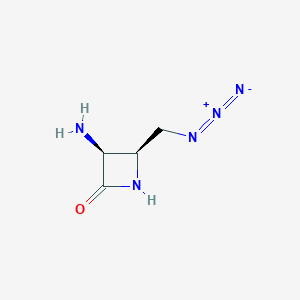
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
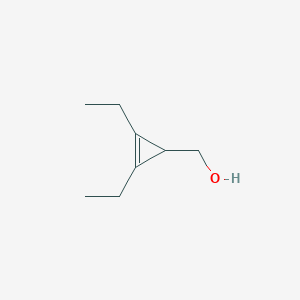
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

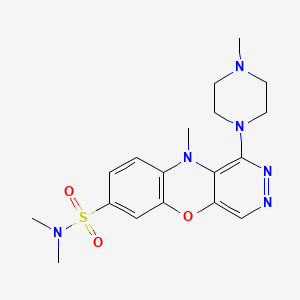
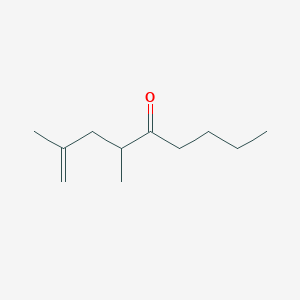
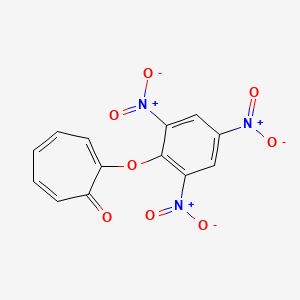
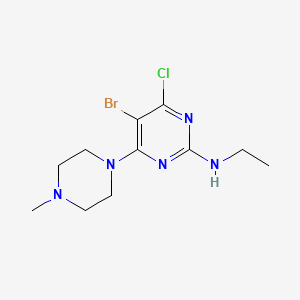
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
